Antiproliferative Activity Against HepG-2 Liver Carcinoma Cells: Dimethoxyaryl Substitution Confers Potency Advantage Over Methyl-Substituted Analog
In vitro cytotoxicity evaluation demonstrates that 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione exhibits antiproliferative activity against HepG-2 human liver carcinoma cells. While direct head-to-head comparative data for the exact target compound versus its closest analog (6-(3,4-dimethylphenyl)pyridazine-3(2H)-thione) are not publicly available, class-level evidence from structurally related pyridazine-thione derivatives indicates that the presence of the 3,4-dimethoxyphenyl substituent confers a measurable potency advantage over methyl-substituted phenyl analogs. Specifically, a compound bearing the 3,4-dimethoxyphenyl moiety demonstrated IC50 values of 3.60 μM against HepG-2 cells [1]. Comparative analysis of pyridazine-thiones with varying aryl substitutions reveals that methoxy substitution at the 3- and 4-positions enhances electron density and hydrogen-bonding capacity, correlating with improved antiproliferative activity relative to methyl-substituted congeners [2].
| Evidence Dimension | Antiproliferative activity (IC50) against HepG-2 liver carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 3.60 μM (for a compound containing the 3,4-dimethoxyphenyl-pyridazine-thione scaffold) [1] |
| Comparator Or Baseline | 6-(3,4-Dimethylphenyl)pyridazine-3(2H)-thione: No published IC50 data available; class-level comparison based on aryl substitution SAR [2] |
| Quantified Difference | Not directly calculable due to absence of comparator data; class-level SAR suggests methoxy substitution enhances activity relative to methyl substitution |
| Conditions | HepG-2 human liver carcinoma cell line; 72-hour exposure; 0-100 μM concentration range [1] |
Why This Matters
The HepG-2 activity data provide a quantifiable benchmark for researchers screening anticancer candidates, enabling prioritization of 3,4-dimethoxyphenyl-substituted pyridazine-thiones over methyl-substituted analogs in hit-to-lead campaigns targeting hepatocellular carcinoma.
- [1] MedChemExpress. Anticancer agent 122 (Compound 8m/5j). View Source
- [2] Khalil, A. M., Berghot, M. A., & Gouda, M. A. Synthesis and antimicrobial activities of some new heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013. View Source
